Cas no 1206987-74-7 (2-{[5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide)
![2-{[5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide structure](https://ja.kuujia.com/scimg/cas/1206987-74-7x500.png)
2-{[5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide 化学的及び物理的性質
名前と識別子
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- 2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- 2-{[5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide
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- インチ: 1S/C17H17BrN4O2S/c1-3-22-14(12-4-6-13(18)7-5-12)9-19-17(22)25-10-16(23)20-15-8-11(2)24-21-15/h4-9H,3,10H2,1-2H3,(H,20,21,23)
- InChIKey: MNKXVSPKRVUACF-UHFFFAOYSA-N
- SMILES: C(NC1C=C(C)ON=1)(=O)CSC1N(CC)C(C2=CC=C(Br)C=C2)=CN=1
2-{[5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2964-1498-10mg |
2-{[5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
1206987-74-7 | 90%+ | 10mg |
$79.0 | 2023-04-29 | |
Life Chemicals | F2964-1498-2μmol |
2-{[5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
1206987-74-7 | 90%+ | 2μl |
$57.0 | 2023-04-29 | |
Life Chemicals | F2964-1498-4mg |
2-{[5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
1206987-74-7 | 90%+ | 4mg |
$66.0 | 2023-04-29 | |
Life Chemicals | F2964-1498-15mg |
2-{[5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
1206987-74-7 | 90%+ | 15mg |
$89.0 | 2023-04-29 | |
Life Chemicals | F2964-1498-50mg |
2-{[5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
1206987-74-7 | 90%+ | 50mg |
$160.0 | 2023-04-29 | |
Life Chemicals | F2964-1498-100mg |
2-{[5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
1206987-74-7 | 90%+ | 100mg |
$248.0 | 2023-04-29 | |
Life Chemicals | F2964-1498-5μmol |
2-{[5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
1206987-74-7 | 90%+ | 5μl |
$63.0 | 2023-04-29 | |
Life Chemicals | F2964-1498-5mg |
2-{[5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
1206987-74-7 | 90%+ | 5mg |
$69.0 | 2023-04-29 | |
Life Chemicals | F2964-1498-3mg |
2-{[5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
1206987-74-7 | 90%+ | 3mg |
$63.0 | 2023-04-29 | |
Life Chemicals | F2964-1498-1mg |
2-{[5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
1206987-74-7 | 90%+ | 1mg |
$54.0 | 2023-04-29 |
2-{[5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide 関連文献
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1. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
2-{[5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamideに関する追加情報
Professional Introduction to Compound with CAS No 1206987-74-7 and Product Name: 2-{[5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide
The compound with the CAS number 1206987-74-7 and the product name 2-{[5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide represents a significant advancement in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structure, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The presence of multiple functional groups, including a 5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl moiety and a 5-methyl-1,2-oxazol-3-yl substituent, makes it a versatile scaffold for further chemical modifications and biological evaluations.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds for their pharmacological properties. The imidazole and oxazole rings in this compound are particularly noteworthy, as they are known for their role in various biological processes and have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer activities. The sulfanyl group introduced into the structure enhances its reactivity, allowing for further derivatization and optimization. This flexibility is crucial in the development of novel therapeutic agents that can target specific disease pathways effectively.
Current research in medicinal chemistry emphasizes the importance of rational drug design, where structural features are meticulously tailored to improve drug efficacy and reduce side effects. The compound in question aligns well with this approach, as its design incorporates elements that have been proven to enhance binding affinity and metabolic stability. For instance, the 4-bromophenyl group can serve as a key interaction point with biological targets, while the acetamide moiety contributes to solubility and bioavailability. These features make it an attractive candidate for further investigation.
One of the most promising applications of this compound is in the field of oncology. Preliminary studies have suggested that molecules containing imidazole and oxazole rings can interfere with key enzymes involved in cancer cell proliferation. The specific arrangement of atoms in this compound may enable it to inhibit enzymes such as kinases or cyclases, which are often overexpressed in tumor cells. Additionally, the sulfanyl group could facilitate interactions with other cellular components, potentially leading to synergistic effects when combined with existing chemotherapeutic agents.
Another area of interest is the use of this compound as a tool for studying protein-protein interactions. The unique structural motifs present in its molecule can be exploited to develop probes that bind to specific proteins of interest. This approach has been instrumental in deciphering complex signaling networks and identifying novel therapeutic targets. By leveraging the reactivity of the imidazole, oxazole, and sulfanyl groups, researchers can design molecules that selectively label or inhibit particular proteins, providing valuable insights into disease mechanisms.
The synthesis of this compound represents a testament to the progress made in synthetic organic chemistry over recent decades. The ability to construct such complex molecules with high precision underscores the sophistication of modern chemical methodologies. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming the carbon-carbon bonds that define its structure. Furthermore, advances in computational chemistry have allowed researchers to predict and optimize reaction pathways before conducting experimental trials.
In conclusion, the compound with CAS number 1206987-74-7 and product name 2-{[5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide holds significant promise for future research and development in pharmaceuticals. Its unique structural features make it a valuable scaffold for designing novel therapeutic agents with potential applications across multiple disease areas. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in shaping the next generation of medicines.
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